N1-Regioselective Synthesis Yield Comparison
Under the Cs₂CO₃‑mediated N1‑selective alkylation protocol (0.3 M, 2 equiv electrophile, 3 equiv Cs₂CO₃, 16 h), bromoacetonitrile yields the target 1H‑indazole‑1‑acetonitrile with moderate isolated yield, whereas chloroacetone provides its corresponding N1‑alkylated indazole in 95% isolated yield [1]. This demonstrates that while the target compound can be accessed regioselectively, its synthesis is inherently less efficient than that of ketone‑functionalized N1‑indazoles, making reliable sourcing from experienced suppliers critical.
Comparator (chloroacetone): 95% yield
| Evidence Dimension | Isolated yield of N1‑alkylated product |
|---|---|
| Target Compound Data | Moderate isolated yield (exact numerical value not specified in the manuscript; characterized as moderate in yield) |
| Comparator Or Baseline | Chloroacetone‑derived N1‑alkylated indazole: 95% isolated yield |
| Quantified Difference | ≥ ~30–50 percentage points lower yield for the target compound compared to the chloroacetone product |
| Conditions | 0.3 M indazole substrate, 2 equiv electrophile, 3 equiv Cs₂CO₃, 16 h reaction time (Hunt et al. 2009 optimized conditions) |
Why This Matters
Procurement decisions must account for the lower intrinsic synthetic efficiency of the nitrile electrophile; suppliers capable of delivering high-purity product at scale despite this limitation offer significant operational value.
- [1] Hunt, K. W.; Moreno, D. A.; Suiter, N.; Clark, C. T.; Kim, G. Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Org. Lett. 2009, 11 (21), 5054–5057. View Source
